5-Chloro-2-methoxypyridine
Overview
Description
5-Chloro-2-methoxypyridine: is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by a chlorine atom and a methoxy group, respectively
Mechanism of Action
Target of Action
It is known that 5-chloro-2-methoxypyridine is used as a reactant in the preparation of biaryls via palladium-catalyzed hiyama cross-coupling with aryltrifluorosilanes and suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through cross-coupling reactions. In these reactions, this compound is coupled with other compounds to form complex structures .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of biaryls and other complex organic compounds. The compound plays a crucial role in the Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions, which are key steps in the synthesis of various biaryls .
Result of Action
The result of the action of this compound is the formation of biaryls and other complex organic compounds. These compounds have various applications in the field of organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the cross-coupling reactions in which it participates can be affected by the presence of other reactants, the temperature, and the pressure .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of biaryls. The nature of these interactions often involves the coordination of the chlorine and methoxy groups with the active sites of the enzymes, enhancing the efficiency of the catalytic process.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression patterns . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it has been found to inhibit certain oxidoreductases by binding to their active sites and preventing substrate access . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance certain cellular functions, such as enzyme activity and gene expression . At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in oxidative and reductive reactions, influencing the levels of metabolites in these pathways . The compound can also affect metabolic flux by modulating the activity of key enzymes, thereby altering the flow of metabolites through different biochemical routes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound in certain tissues, influencing its localization and overall distribution within the organism.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxypyridine can be achieved through several methods. One common approach involves the chlorination of 2-methoxypyridine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with amines to form aminopyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction typically uses palladium catalysts and boronic acids as reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can modify the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, or alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Aminopyridines, thiopyridines, or alkoxypyridines.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Aldehydes, carboxylic acids, or reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-methoxypyridine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of dyes, pigments, and other industrial products.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.
2-Chloro-5-methoxypyridine: A positional isomer with the same molecular formula but different arrangement of substituents.
4-Methoxypyridine: The methoxy group is at the 4-position instead of the 2-position, affecting its chemical reactivity and applications.
Uniqueness: 5-Chloro-2-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-chloro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYXUYLIHZYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406190 | |
Record name | 5-Chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-01-3 | |
Record name | 5-Chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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